molecular formula C24H25N3S B2598003 4-[(2,5-Dimethylbenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1223926-39-3

4-[(2,5-Dimethylbenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No. B2598003
CAS RN: 1223926-39-3
M. Wt: 387.55
InChI Key: LZQNPTJAOGWSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,5-Dimethylbenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine, also known as DTTDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Activity

Research has shown that certain pyrazolo[1,5-a]pyrazine derivatives exhibit significant anticancer activity. For instance, a study by Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-ones and found that these compounds displayed potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line. This indicates the potential of similar compounds, such as 4-[(2,5-Dimethylbenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine, in cancer treatment research (Abdellatif, K. R. A., Abdelall, E. K. A., Abdelgawad, M., Ahmed, R., & Bakr, R., 2014).

Antimicrobial Activity

Pyrazolo[1,5-a]pyrazine derivatives have also been explored for their antimicrobial properties. Zaki et al. (2016) described the synthesis of pyrazolo[1,5-a]pyrimidines and found that these compounds exhibited adequate inhibitory efficiency against both gram-positive and gram-negative bacteria (Zaki, Y. H., Sayed, A. R., & Elroby, S., 2016).

Anti-Inflammatory and Analgesic Activities

The pyrazolo[1,5-a]pyrazine structure is also associated with anti-inflammatory and analgesic properties. For example, research conducted by Menozzi et al. (1992) on 4H-thieno[3,4-c]pyrazole derivatives, which are structurally related, revealed significant analgesic, anti-inflammatory, and antipyretic activities in animal models (Menozzi, G., Mosti, L., Schenone, P., D'Amico, M., Filippelli, A., & Rossi, F., 1992).

Application in Photovoltaic Devices

In the field of materials science, thieno[3,4-b]pyrazine-based monomers have been used to synthesize copolymers for application in photovoltaic devices. A study by Zhou et al. (2010) demonstrated the use of such monomers in creating donor-acceptor copolymers, indicating potential applications in energy and electronics (Zhou, E., Cong, J., Yamakawa, S., Wei, Q., Nakamura, M., Tajima, K., Yang, C., & Hashimoto, K., 2010).

Mechanism of Action

properties

IUPAC Name

4-[(2,5-dimethylphenyl)methylsulfanyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3S/c1-16(2)19-7-9-20(10-8-19)22-14-23-24(25-11-12-27(23)26-22)28-15-21-13-17(3)5-6-18(21)4/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQNPTJAOGWSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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